molecular formula C20H28O3Si B15165459 (2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol CAS No. 494834-73-0

(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol

Cat. No.: B15165459
CAS No.: 494834-73-0
M. Wt: 344.5 g/mol
InChI Key: SWNJANYGXHVXKI-QGZVFWFLSA-N
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Description

(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol is a chiral compound with significant applications in organic synthesis. It is characterized by the presence of a tert-butyl(diphenyl)silyl group, which is commonly used as a protecting group for alcohols in organic chemistry. The compound’s unique structure makes it valuable in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of hydroxyl derivatives after deprotection.

Scientific Research Applications

(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for alcohols, facilitating complex synthetic routes.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Uniqueness

(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol is unique due to its chiral nature and the presence of the tert-butyl(diphenyl)silyl group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

494834-73-0

Molecular Formula

C20H28O3Si

Molecular Weight

344.5 g/mol

IUPAC Name

(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-methoxypropan-1-ol

InChI

InChI=1S/C20H28O3Si/c1-20(2,3)24(18-11-7-5-8-12-18,19-13-9-6-10-14-19)23-16-17(15-21)22-4/h5-14,17,21H,15-16H2,1-4H3/t17-/m1/s1

InChI Key

SWNJANYGXHVXKI-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H](CO)OC

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)OC

Origin of Product

United States

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